2-Methoxybiphenyl-4-ylmethylamine
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s systematic IUPAC name is (2-methoxy-[1,1'-biphenyl]-4-yl)methanamine , reflecting its biphenyl core substituted with a methoxy group (-OCH₃) at the 2-position and a methylamine (-CH₂NH₂) group at the 4-position. Its molecular formula, C₁₄H₁₅NO , corresponds to a molecular weight of 213.27 g/mol , as calculated from PubChem data. The structure comprises two phenyl rings connected by a single bond, with substituents altering electronic and steric properties (Fig. 1).
Table 1: Core Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₅NO | |
| Molecular Weight | 213.27 g/mol | |
| IUPAC Name | (2-methoxy-[1,1'-biphenyl]-4-yl)methanamine | |
| CAS Registry | 880157-42-6 |
The methoxy group donates electrons via resonance into the adjacent phenyl ring, while the methylamine group introduces basicity and hydrogen-bonding potential.
Crystallographic Analysis and Conformational Isomerism
Crystallographic data for 2-Methoxybiphenyl-4-ylmethylamine are not extensively reported, but computational models suggest a dihedral angle of 35–45° between the two phenyl rings, minimizing steric hindrance. Conformational isomerism arises from rotation around the biphenyl bond, with the antiperiplanar conformation favored due to reduced van der Waals repulsions between substituents.
The methylamine side chain adopts a gauche conformation relative to the biphenyl system, optimizing hydrogen-bonding interactions with adjacent molecules or solvents. This flexibility impacts solubility and crystallization behavior, complicating single-crystal X-ray diffraction studies.
Comparative Structural Analysis with Biphenyl Derivatives
Table 2: Structural Comparison with Related Compounds
The addition of the methylamine group in 2-Methoxybiphenyl-4-ylmethylamine introduces basic character (pKa ~9.5) absent in methoxy-only analogs. Compared to 4-Methoxybiphenyl, which undergoes cytochrome P450-mediated O-demethylation, the target compound’s amine group may redirect metabolic pathways toward N-oxidation or conjugation.
Electron Distribution Patterns and Resonance Effects
The methoxy group’s +M (mesomeric) effect delocalizes electrons into the biphenyl system, increasing electron density at the 4-position (Fig. 2). This polarization enhances nucleophilicity at the methylamine site, facilitating reactions with electrophiles.
$$
\text{Resonance Contribution: } \chemfig{6(-=-(-OCH_3)-=-)} \leftrightarrow \chemfig{6(-=(-O^-)-(-OCH_3)-=-)}
$$
The amine’s lone pair participates in conjugation with the aromatic system , though steric hindrance from the methyl group limits full delocalization. DFT calculations predict a charge density of -0.32 e on the amine nitrogen, supporting its role as a weak base.
Properties
IUPAC Name |
(3-methoxy-4-phenylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-9-11(10-15)7-8-13(14)12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIDSQYURRKHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxybiphenyl-4-ylmethylamine typically involves the following steps:
Industrial Production Methods: Industrial production of 2-Methoxybiphenyl-4-ylmethylamine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: 2-Methoxybiphenyl-4-ylmethylamine can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the biphenyl core.
Scientific Research Applications
2-Methoxybiphenyl-4-ylmethylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxybiphenyl-4-ylmethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between 2-Methoxybiphenyl-4-ylmethylamine and related compounds:
| Compound Name | Core Structure | Substituents | Key Functional Groups | Molecular Weight (g/mol)* |
|---|---|---|---|---|
| 2-Methoxybiphenyl-4-ylmethylamine | Biphenyl | 2-OCH₃, 4-CH₂NH₂ | Methoxy, primary amine | ~243.3 |
| 4-Methoxy-2-methylaniline | Monophenyl | 4-OCH₃, 2-CH₃ | Methoxy, primary amine | ~137.2 |
| 2-(4-Methoxyphenyl)ethylamine | Phenethylamine | 4-OCH₃, CH₂CH₂NH₂ | Methoxy, primary amine | ~151.2 |
| 4-(Aminomethyl)-2-methoxyphenol | Phenol derivative | 2-OCH₃, 4-CH₂NH₂, 1-OH | Methoxy, hydroxyl, amine | ~153.2 |
| 4-Methoxy-3-(trifluoromethyl)benzaldehyde | Monophenyl | 4-OCH₃, 3-CF₃, 1-CHO | Methoxy, trifluoromethyl, aldehyde | ~208.1 |
*Calculated based on molecular formulas.
Key Observations :
- Biphenyl vs.
- Substituent Positioning : The 2-methoxy group in the target compound may induce steric hindrance or ortho-effects, unlike para-substituted derivatives such as 2-(4-Methoxyphenyl)ethylamine .
- Functional Group Diversity: The hydroxyl group in 4-(Aminomethyl)-2-methoxyphenol enhances polarity and hydrogen-bonding capacity, while trifluoromethyl groups in 4-Methoxy-3-(trifluoromethyl)benzaldehyde introduce strong electron-withdrawing effects .
Physicochemical Properties
| Property | 2-Methoxybiphenyl-4-ylmethylamine | 4-Methoxy-2-methylaniline | 2-(4-Methoxyphenyl)ethylamine |
|---|---|---|---|
| LogP (Predicted) | ~3.5 | ~1.8 | ~1.2 |
| Water Solubility | Low | Moderate | High |
| pKa (Amine) | ~9.5 | ~4.9 (aniline) | ~10.1 |
Notes:
- The biphenyl system in 2-Methoxybiphenyl-4-ylmethylamine results in higher lipophilicity (LogP) compared to monophenyl amines, impacting membrane permeability and bioavailability.
- The primary amine in phenethylamine derivatives (e.g., 2-(4-Methoxyphenyl)ethylamine) exhibits higher basicity (pKa ~10.1) due to reduced aromatic ring electron-withdrawing effects compared to anilines .
Q & A
Q. What are the recommended synthetic routes for 2-Methoxybiphenyl-4-ylmethylamine, and how can intermediates be characterized?
A common approach involves coupling a methoxy-substituted biphenyl precursor with a methylamine group. For example, 2'-Methoxybiphenyl-4-ylamine hydrochloride (CAS 824414-16-6) can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, followed by reduction to introduce the methylamine group . Key intermediates like (2-Amino-4-methoxyphenyl)methanol (PubChem data) may be used, requiring characterization via /-NMR, FTIR, and LC-MS to confirm structural integrity .
Q. What analytical techniques are critical for verifying the purity of 2-Methoxybiphenyl-4-ylmethylamine?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities, while elemental analysis (C, H, N) ensures stoichiometric consistency. For example, 4-Methoxybenzenamine derivatives (CAS 31466-47-4) are routinely analyzed using these methods to confirm >95% purity .
Advanced Research Questions
Q. How can contradictory spectral data between studies be resolved?
Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. For instance, 2-Hydroxy-4-methoxybenzophenone (CAS 131-57-7) exhibits solvent-dependent chemical shifts in -NMR (Δδ up to 0.3 ppm in DMSO vs. CDCl) . To resolve contradictions:
- Compare data under identical conditions (solvent, temperature).
- Use 2D-NMR (COSY, HSQC) to confirm assignments.
- Cross-validate with computational methods (DFT calculations for expected shifts) .
Q. What strategies optimize reaction yields in catalytic amination of biphenyl precursors?
Low yields in amination reactions (e.g., forming 2-Methoxybiphenyl-4-ylmethylamine ) often stem from catalyst poisoning or steric hindrance. Strategies include:
- Catalyst selection : Use Pd/XPhos systems for hindered substrates, as demonstrated in dinaphtho[1,3,2]dioxaphosphepin -based catalysts (e.g., Strem Catalog 15-0523) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of biphenyl intermediates.
- Temperature control : Stepwise heating (80°C → 120°C) minimizes side reactions .
Q. How can bioactivity studies be designed for 2-Methoxybiphenyl-4-ylmethylamine derivatives?
For pharmacological profiling:
- In vitro assays : Screen against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR.
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Structural analogs : Compare with 4-(p-Methoxyphenyl)-2-butanone (CAS not listed), which shows anti-inflammatory activity in preclinical models .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Chiral resolution of 2-Methoxybiphenyl-4-ylmethylamine requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
